2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol is a compound that features a benzimidazole core substituted with a piperidine sulfonyl group and a methyl group. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via sulfonylation reactions using piperidine sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, modulating their activity. The benzimidazole core can intercalate with DNA or interact with proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(piperidine-1-sulfonyl)-benzothiazole
- 2-Methyl-6-(piperidine-1-sulfonyl)-benzene-1-carboximidamide
Uniqueness
2-Methyl-6-(piperidine-1-sulfonyl)-1H-benzimidazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzimidazole core and the piperidine sulfonyl group allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
90861-26-0 |
---|---|
Molecular Formula |
C13H17N3O3S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
1-hydroxy-2-methyl-6-piperidin-1-ylsulfonylbenzimidazole |
InChI |
InChI=1S/C13H17N3O3S/c1-10-14-12-6-5-11(9-13(12)16(10)17)20(18,19)15-7-3-2-4-8-15/h5-6,9,17H,2-4,7-8H2,1H3 |
InChI Key |
CJZZQGXRRHQGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1O)C=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.